molecular formula C12H11ClN2O2 B8439678 1-benzyl-3-chloro-5-methoxypyridazin-4(1H)-one

1-benzyl-3-chloro-5-methoxypyridazin-4(1H)-one

Cat. No. B8439678
M. Wt: 250.68 g/mol
InChI Key: QUEIYLGTRATGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883788B2

Procedure details

3-Chloro-5-methoxypyridazin-4-ol (10.0 g) was dissolved in N,N-dimethylformamide (300 mL), sodium hydride (3.26 g, 55 wt %) and tetrabutylammonium iodide (4.60 g) were added at 0° C., and the mixture was stirred at the same temperature for 10 min. To the reaction mixture was added benzyl bromide (12.3 g) at 0° C., and the mixture was stirred at room temperature for 20 hr. The reaction mixture was diluted with water, and extracted with dichloromethane. The extract was washed successively with water and saturated brine, dried over anhydrous sodium sulfate and filtered, and the filtrate was concentrated. Recrystallization of the residue from ethyl acetate/hexane gave the title compound (19.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
catalyst
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([O:9][CH3:10])[C:7]=1[OH:8].[H-].[Na+].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C)C=O.[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:13]([N:4]1[CH:5]=[C:6]([O:9][CH3:10])[C:7](=[O:8])[C:2]([Cl:1])=[N:3]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1N=NC=C(C1O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.26 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.6 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
12.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 hr
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C(C(=C1)OC)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: CALCULATEDPERCENTYIELD 126.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.